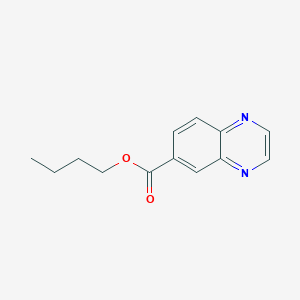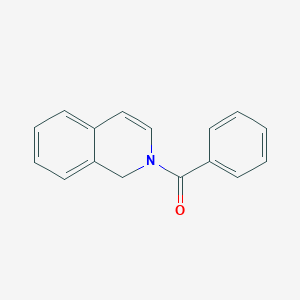
9H-Purin-6-amine, 9-(4-methoxy-2-cyclopenten-1-yl)-, (1R-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a methoxy group attached to a cyclopentene ring, which is further connected to a purine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through the enantioselective hydrolysis of cis-3,5-diacetoxycyclopentene, yielding (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate.
Introduction of the Methoxy Group: The hydroxy group on the cyclopentene ring is then converted to a methoxy group using methylating agents such as methyl iodide in the presence of a base.
Coupling with Purine Moiety: The methoxycyclopentene intermediate is then coupled with a purine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the cyclopentene ring.
Scientific Research Applications
9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its purine structure, which is common in many biologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of 9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety allows it to mimic natural nucleotides, potentially inhibiting or modulating the activity of enzymes involved in nucleotide metabolism. This can lead to various biological effects, including antiviral or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside that shares the purine moiety.
9-((1R,4S)-4-Hydroxycyclopent-2-en-1-yl)-9H-purin-6-amine: A closely related compound with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other purine derivatives. This makes it a valuable compound for exploring new therapeutic avenues and synthetic methodologies.
Properties
CAS No. |
194606-97-8 |
|---|---|
Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
9-[(1R,4S)-4-methoxycyclopent-2-en-1-yl]purin-6-amine |
InChI |
InChI=1S/C11H13N5O/c1-17-8-3-2-7(4-8)16-6-15-9-10(12)13-5-14-11(9)16/h2-3,5-8H,4H2,1H3,(H2,12,13,14)/t7-,8+/m0/s1 |
InChI Key |
OMOAJIOJPLKBFH-JGVFFNPUSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H](C=C1)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
COC1CC(C=C1)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


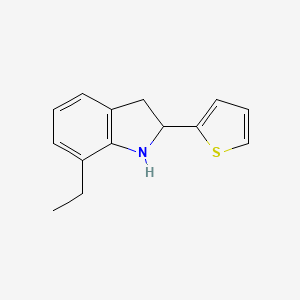


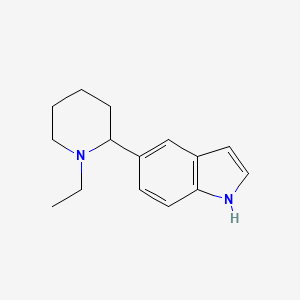
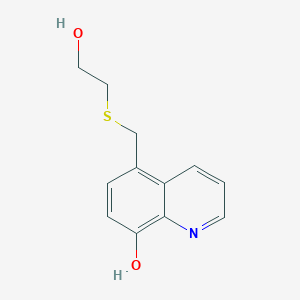


![1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877196.png)

![(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B11877204.png)


